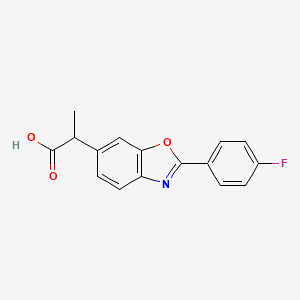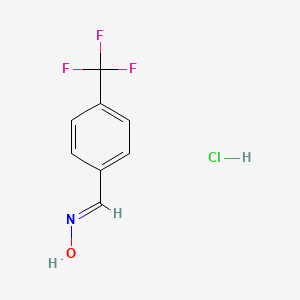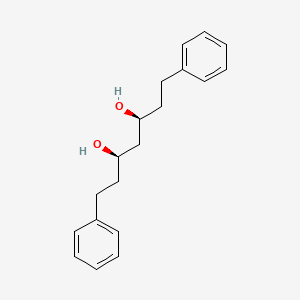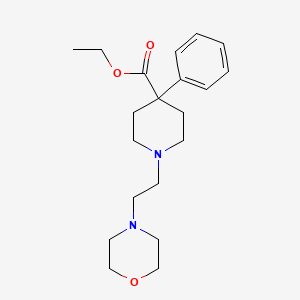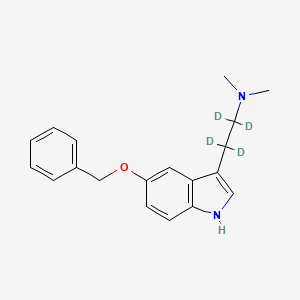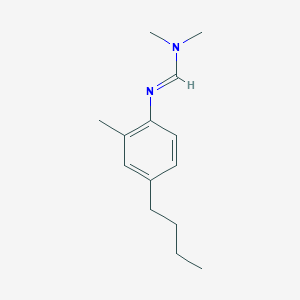
N'-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide is a chemical compound known for its unique structure and properties. It has been studied for its potential applications in various fields, including medicine, biology, and chemistry. This compound is particularly interesting due to its ability to interact with specific molecular targets, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide involves several steps. One common method includes the reaction of 4-butyl-2-methylphenylamine with dimethylformamide dimethyl acetal under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate signaling pathways, leading to its effects on cellular processes. The compound’s ability to bind to these targets is attributed to its unique structure, which allows for specific interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(4-butyl-2-methylphenyl)-N’-[4-(4-methylpiperazino)phenyl]urea: This compound shares structural similarities and has been studied for similar applications.
N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine: Another related compound with comparable properties and uses.
Uniqueness
N’-(4-Butyl-2-methylphenyl)-N,N-dimethyl-methanimidamide stands out due to its specific molecular interactions and the breadth of its applications. Its unique structure allows for targeted effects in various biological and chemical processes, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N'-(4-butyl-2-methylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H22N2/c1-5-6-7-13-8-9-14(12(2)10-13)15-11-16(3)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
PFGXTOAAZXXIJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N=CN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


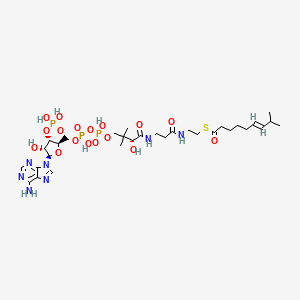
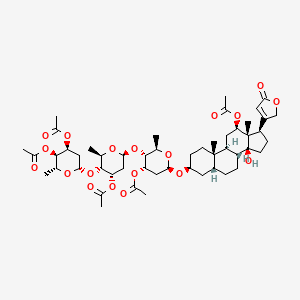
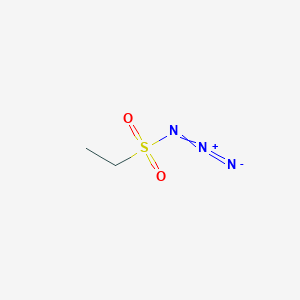

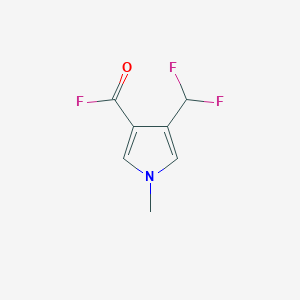
![trisodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13415883.png)
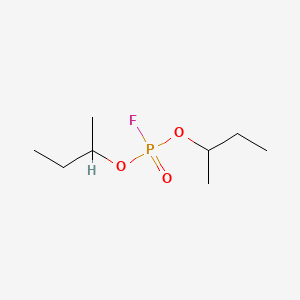
![(8S,9R,10S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415894.png)
